2-Hexadecenoic acid

Vue d'ensemble

Description

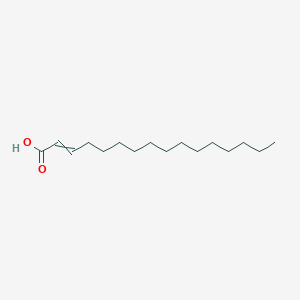

L'acide hexadécénoïque trans-2, également connu sous le nom d'acide trans-2-hexadécénoïque, est un acide gras monoinsaturé de formule moléculaire C₁₆H₃₀O₂. Il se caractérise par une double liaison entre le deuxième et le troisième atome de carbone en configuration trans. Ce composé est un intermédiaire dans la β-oxydation de l'acide palmitique, un processus crucial pour le métabolisme des acides gras dans les organismes vivants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide hexadécénoïque trans-2 peut être synthétisé par hydrogénation partielle de l'acide hexadécynoïque. Ce processus implique l'utilisation d'un catalyseur au palladium dans des conditions d'hydrogénation contrôlées pour réduire sélectivement la triple liaison en une double liaison trans.

Méthodes de production industrielle

La production industrielle de l'acide hexadécénoïque trans-2 implique généralement l'extraction et la purification à partir de sources naturelles telles que les huiles végétales. Le composé peut être isolé par distillation fractionnée et des étapes de purification ultérieures pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L'acide hexadécénoïque trans-2 subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour former des dérivés d'acide hexadécénoïque.

Réduction: La double liaison peut être réduite pour former de l'acide hexadécanoïque.

Substitution: Le groupe carboxyle peut participer aux réactions d'estérification et d'amidation.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Hydrogénation catalytique utilisant des catalyseurs au palladium ou au platine.

Substitution: Les chlorures d'acides et les amines sont couramment utilisés pour les réactions d'estérification et d'amidation.

Principaux produits

Oxydation: Produit des dérivés d'acide hexadécénoïque.

Réduction: Donne de l'acide hexadécanoïque.

Substitution: Forme des esters et des amides d'acide hexadécénoïque.

Applications de la recherche scientifique

L'acide hexadécénoïque trans-2 a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie: Etudié pour son rôle dans le métabolisme des acides gras et ses effets sur les processus cellulaires.

Médecine: Investigé pour ses effets thérapeutiques potentiels, y compris des propriétés anti-inflammatoires et anticancéreuses.

Industrie: Utilisé dans la production de tensioactifs, de lubrifiants et de matériaux biosourcés.

Mécanisme d'action

Le mécanisme d'action de l'acide hexadécénoïque trans-2 implique son incorporation dans les membranes cellulaires et sa participation aux voies métaboliques. Il agit comme un substrat pour les enzymes impliquées dans le métabolisme des acides gras, influençant la production d'énergie et la synthèse de lipides bioactifs. Le composé peut moduler les voies de signalisation liées à l'inflammation et à la prolifération cellulaire .

Applications De Recherche Scientifique

Biological Applications

1. Antibacterial Activity

2-Hexadecenoic acid has been studied for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound exhibits significant bactericidal activity, which is enhanced when combined with traditional antibiotics like ciprofloxacin. The mechanism of action involves the inhibition of bacterial DNA gyrase, making it a promising candidate for developing new antibacterial agents .

Case Study: Antibacterial Efficacy

A study demonstrated that this compound showed minimal inhibitory concentrations (MICs) ranging from 3.9 to 15.6 μg/mL against various MRSA strains. This suggests its potential as an effective treatment option for antibiotic-resistant infections .

2. Lipidomics and Biomarker Development

The unique structural characteristics of this compound make it a valuable target in lipidomic studies. It serves as a potential biomarker for metabolic disorders and cellular stress conditions. The identification and quantification of this fatty acid in plasma lipids can provide insights into lipid metabolism and its implications in health and disease .

Data Table: Lipidomic Analysis of Hexadecenoic Acids

| Fatty Acid Isomer | Source | Concentration Range (μg/mL) | Potential Application |

|---|---|---|---|

| This compound | Human Plasma | 3.9 - 15.6 | Antibacterial agent |

| Palmitoleic Acid (9-cis) | Adipose Tissue | Varies | Biomarker for metabolic health |

| Sapienic Acid (6-cis) | Sebum | Varies | Skin health indicator |

Industrial Applications

1. Food Industry

Due to its emulsifying properties, this compound is utilized in food formulations to improve texture and stability. Its incorporation can enhance the sensory attributes of food products while providing health benefits associated with unsaturated fatty acids.

2. Cosmetic Industry

In cosmetics, this fatty acid is valued for its moisturizing properties and potential skin benefits. It can be found in various skincare products aimed at improving skin hydration and barrier function.

Mécanisme D'action

The mechanism of action of 2-trans-Hexadecenoic Acid involves its incorporation into cellular membranes and its participation in metabolic pathways. It acts as a substrate for enzymes involved in fatty acid metabolism, influencing the production of energy and the synthesis of bioactive lipids. The compound can modulate signaling pathways related to inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide palmitoléique: Un acide gras monoinsaturé cis avec une double liaison au neuvième carbone.

Acide oléique: Un acide gras monoinsaturé cis avec une double liaison au neuvième carbone.

Acide stéarique: Un acide gras saturé sans double liaison.

Unicité

L'acide hexadécénoïque trans-2 est unique en raison de sa configuration trans et de son rôle spécifique en tant qu'intermédiaire dans la β-oxydation de l'acide palmitique. Cela le distingue des autres acides gras monoinsaturés, qui ont généralement des configurations cis et des rôles métaboliques différents .

Activité Biologique

2-Hexadecenoic acid, also known as (E)-hexadec-2-enoic acid, is a fatty acid with significant biological activity. This compound has garnered attention for its antimicrobial properties, potential therapeutic applications, and metabolic roles in various biological systems. This article presents an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a trans-double bond at the 2-position of the hexadecenoic acid chain. Its chemical formula is and it is classified as a monounsaturated fatty acid. The structural formula can be represented as follows:

Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria. A study conducted by Pangemanan et al. (2022) evaluated the antibacterial efficacy of hexadecanoic acid extracts against Xanthomonas campestris. The results showed that higher concentrations of hexadecanoic acid significantly inhibited bacterial growth, with the following average diameters of inhibition zones recorded:

| Concentration | Inhibition Zone Diameter (mm) | 24 Hours | 48 Hours |

|---|---|---|---|

| 40% | 48.22 | 47.87 | |

| 20% | 43.35 | 43.15 | |

| 10% | 32.37 | 32.04 | |

| Positive Control (Ciprofloxacin) | 37.4 | 34.3 | |

| Negative Control (Aquades) | 0 | 0 |

The study concluded that hexadecanoic acid has a strong inhibitory effect on Xanthomonas campestris, indicating its potential as a natural antimicrobial agent .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity. The same study assessed its effectiveness against Fusarium oxysporum:

| Concentration | Inhibition Zone Diameter (mm) | 48 Hours | 72 Hours |

|---|---|---|---|

| 40% | 22.6 | 21.45 | |

| 20% | 19.25 | 18.4 | |

| 10% | 11.7 | 10.34 | |

| Positive Control (Ketoconazole) | 35.4 | 34.65 | |

| Negative Control (Aquades) | 0 | 0 |

These findings suggest that hexadecanoic acid could be utilized as an effective antifungal agent in agricultural and clinical settings .

The antimicrobial activity of this compound is believed to stem from its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interferes with the integrity of the lipid bilayer and may inhibit essential metabolic processes within microbial cells . The hydroxyl groups in the fatty acids interact with lipopolysaccharides in bacterial cell walls, altering their structure and function .

Therapeutic Potential

The potential therapeutic applications of this compound extend beyond antimicrobial uses. Its role as a metabolite suggests involvement in various biochemical pathways, including lipid metabolism and energy production . Additionally, its incorporation into dietary supplements and functional foods is being explored due to its health benefits associated with fatty acids.

Food Preservation

Due to its antimicrobial properties, there is growing interest in using this compound as a natural preservative in food products to inhibit spoilage organisms and extend shelf life . Research indicates that fatty acids can serve as effective food additives by preventing microbial growth and oxidation.

Propriétés

Numéro CAS |

629-56-1 |

|---|---|

Formule moléculaire |

C16H30O2 |

Poids moléculaire |

254.41 g/mol |

Nom IUPAC |

hexadec-2-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |

Clé InChI |

ZVRMGCSSSYZGSM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(=O)O |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/C(=O)O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(=O)O |

Description physique |

Solid |

Pictogrammes |

Corrosive |

Synonymes |

TRANS-2-HEXADECENOIC ACID; GAIDIC ACID; 2TR-HEXADECENOIC ACID; 2-HEXADECENOIC ACID; (E)-hexadec-2-enoic acid; trans-Hexadec-2-enoic acid |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.